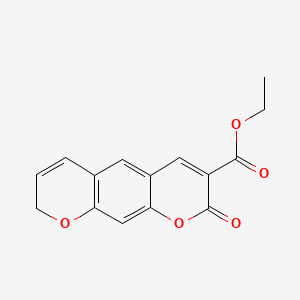

3-Carbethoxypyranocoumarin

説明

3-Carbethoxypyranocoumarin (CAS: 86116-44-1), also known as ethyl 2-oxo-2H-pyrano[3,2-c]chromene-3-carboxylate, is a pyranocoumarin derivative characterized by an ethyl ester group at the C3 position and a fused pyran ring system. It is structurally distinct from simpler coumarins due to its bicyclic framework, which enhances its photoreactivity and biological interactions .

特性

CAS番号 |

86116-44-1 |

|---|---|

分子式 |

C15H12O5 |

分子量 |

272.25 g/mol |

IUPAC名 |

ethyl 2-oxo-8H-pyrano[3,2-g]chromene-3-carboxylate |

InChI |

InChI=1S/C15H12O5/c1-2-18-14(16)11-7-10-6-9-4-3-5-19-12(9)8-13(10)20-15(11)17/h3-4,6-8H,2,5H2,1H3 |

InChIキー |

WZVSTMUMGHCHOV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)OCC=C3 |

正規SMILES |

CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)OCC=C3 |

他のCAS番号 |

86116-44-1 |

同義語 |

3-carbethoxyhomopsoralen 3-carbethoxypyranocoumarin 3-CHPS |

製品の起源 |

United States |

類似化合物との比較

Key Findings from Comparative Studies

Photobiological Efficiency: 3-Carbethoxypyranocoumarin (3-CHPs) induces mitochondrial "petite" mutations in yeast at lower doses than 8-MOP and 3-CPs, but its nuclear mutagenicity is weaker than 8-MOP . In human fibroblasts, 3-CHPs causes stronger DNA synthesis inhibition at low UV-A doses (365 nm) compared to 8-MOP, yet cells recover faster post-treatment, suggesting less persistent damage .

Mechanistic Differences: Monofunctional vs. Structural Impact on Activity: The pyran ring in 3-CHPs (vs. furan in 8-MOP) alters DNA binding geometry, influencing repair kinetics and biological outcomes .

Broader Context of Coumarin Derivatives

- Antioxidant and Antimicrobial Coumarins: Long-chain 3-acyl-4-hydroxycoumarins exhibit antibacterial activity via membrane disruption, while benzopyrano-coumarin derivatives show antiviral properties .

- Anticancer Agents : Coumarin-thiourea hybrids (e.g., from ) target carbonic anhydrases and induce apoptosis, contrasting with 3-CHPs' photobiological focus .

- Synthetic Flexibility: Reactions like conjugate addition of organomagnesium compounds to 3-carbethoxycoumarin enable diverse functionalization, underscoring the scaffold’s versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。